Anacetrapib

Übersicht

Beschreibung

Anacetrapib ist ein Cholesterylester-Transfer-Protein (CETP)-Inhibitor, der zur Behandlung erhöhter Cholesterinspiegel und zur Reduzierung des kardiovaskulären Risikos entwickelt wurde . Es ist bekannt für seine Fähigkeit, den Gehalt an Low-Density-Lipoprotein (LDL)-Cholesterin zu senken und den Gehalt an High-Density-Lipoprotein (HDL)-Cholesterin zu erhöhen .

Wissenschaftliche Forschungsanwendungen

Anacetrapib wurde ausgiebig auf sein Potenzial zur Behandlung von Dyslipidämie und zur Reduzierung von Herz-Kreislauf-Ereignissen untersucht. Es hat sich gezeigt, dass es vielversprechend ist, den HDL-Cholesterinspiegel zu erhöhen und den LDL-Cholesterinspiegel zu senken, was es zu einem wertvollen Werkzeug in der kardiovaskulären Forschung macht . Darüber hinaus haben die Auswirkungen von this compound auf den Lipidstoffwechsel Auswirkungen auf die Behandlung von Diabetes und anderen Stoffwechselstörungen .

Wirkmechanismus

This compound hemmt CETP, ein Protein, das den Transfer von Cholesterinestern von HDL zu LDL und Very-Low-Density-Lipoproteinen (VLDL) erleichtert. Durch die Hemmung von CETP erhöht this compound den HDL-Cholesterinspiegel und senkt den LDL-Cholesterinspiegel, wodurch das Risiko von Atherosklerose und Herz-Kreislauf-Ereignissen verringert wird .

Wirkmechanismus

Target of Action

Anacetrapib primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . By inhibiting CETP, this compound affects the lipid profile in the body .

Mode of Action

As a CETP inhibitor, this compound blocks the activity of CETP in plasma . This inhibition prevents the transfer of cholesteryl esters and triglycerides between different lipoprotein fractions . As a result, it leads to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .

Biochemical Pathways

The inhibition of CETP by this compound disrupts the normal lipid exchange process between HDL, LDL, and very-low-density lipoproteins (VLDL) . This disruption leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

This compound exhibits a low-to-moderate degree of absorption after oral dosing . The majority of the absorbed dose is eliminated via oxidation to a series of hydroxylated metabolites that undergo conjugation with glucuronic acid before excretion into bile . This compound has a median Tmax of 3.0–5.0 hours and an elimination half-life of 105.3–122.3 hours . The AUC and Cmax of this compound increase in a slightly less than dose-proportional manner over a dose range of 50–200 mg .

Result of Action

The inhibition of CETP by this compound leads to a significant increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This change in lipid profile is associated with a reduced risk of cardiovascular diseases .

Action Environment

The pharmacokinetics of this compound can be influenced by various factors, including genetic variations . . It’s important to note that the effectiveness of this compound can vary among individuals due to differences in genetic makeup, diet, and other environmental factors .

Vorbereitungsmethoden

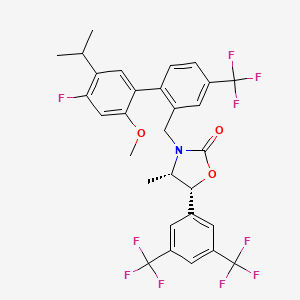

Die Synthese von Anacetrapib umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten. Eine bemerkenswerte Methode beinhaltet die Verwendung von Oxazolidinon als Kernstruktur, die dann mit verschiedenen Substituenten modifiziert wird, um die endgültige Verbindung zu erhalten . Die industrielle Produktion von this compound beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Anacetrapib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern, was möglicherweise seine Aktivität beeinflusst.

Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, was die Eigenschaften der Verbindung beeinflusst.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nukleophile, die zur Bildung verschiedener Derivate führen.

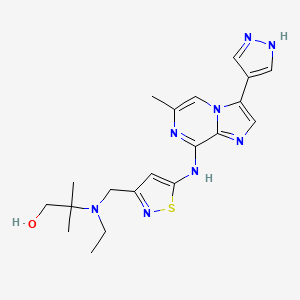

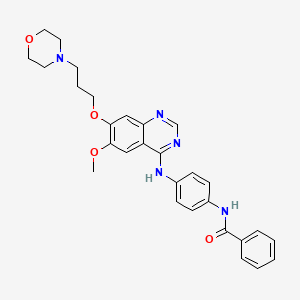

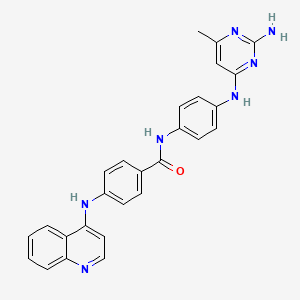

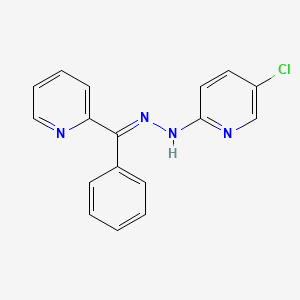

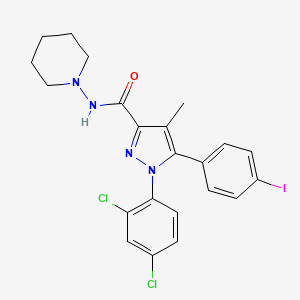

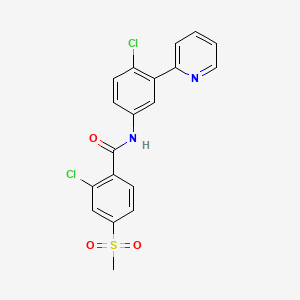

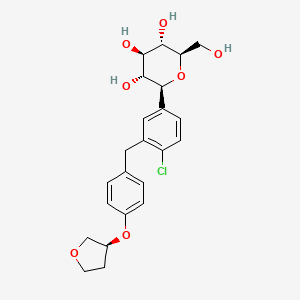

Vergleich Mit ähnlichen Verbindungen

Anacetrapib gehört zu einer Klasse von CETP-Inhibitoren, zu denen Verbindungen wie Torcetrapib, Dalcetrapib und Evacetrapib gehören . Im Vergleich zu diesen Verbindungen hat this compound ein günstigeres Sicherheitsprofil und eine höhere Wirksamkeit bei der Erhöhung des HDL-Cholesterinspiegels ohne signifikante Nebenwirkungen gezeigt .

Referenzen

Eigenschaften

IUPAC Name |

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZLGJHLQGUVPN-HAWMADMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25F10NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236452 | |

| Record name | Anacetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-37-0 | |

| Record name | Anacetrapib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875446-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anacetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875446370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anacetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-5'-isopropyl-2'-methoxy-4-(trifluoromethyl) biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7T269PR6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

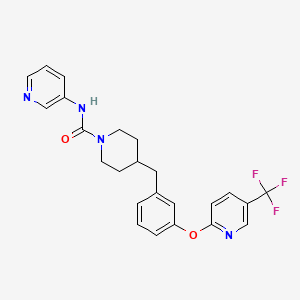

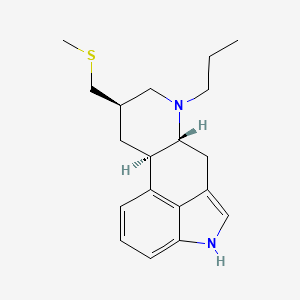

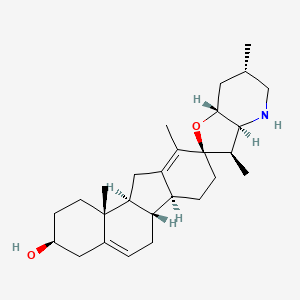

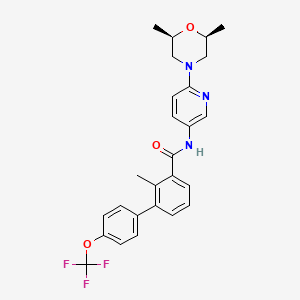

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.